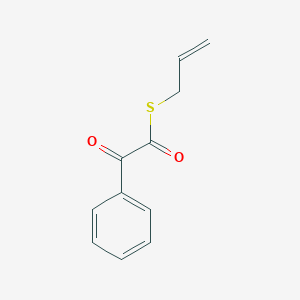

S-allyl 2-oxo-2-phenylethanethioate

Description

S-Allyl 2-oxo-2-phenylethanethioate is an organosulfur compound characterized by a thioester functional group (R-S-C=O), an allyl moiety (CH₂=CH-CH₂-), and a 2-oxo-2-phenyl substituent. Its molecular formula is inferred to be C₁₁H₁₀O₂S, comprising a phenyl ring, two carbonyl groups, and an allyl thioester linkage. Thioesters are known for their roles in biochemical processes (e.g., coenzyme A derivatives) and synthetic applications, while the allyl group may enhance membrane permeability and metabolic stability in bioactive molecules. The phenyl and ketone groups could contribute to aromatic interactions and electrophilic reactivity, respectively, making this compound a candidate for further investigation in medicinal chemistry.

Properties

Molecular Formula |

C11H10O2S |

|---|---|

Molecular Weight |

206.26 g/mol |

IUPAC Name |

S-prop-2-enyl 2-oxo-2-phenylethanethioate |

InChI |

InChI=1S/C11H10O2S/c1-2-8-14-11(13)10(12)9-6-4-3-5-7-9/h2-7H,1,8H2 |

InChI Key |

YGGABCMOINNAOC-UHFFFAOYSA-N |

Canonical SMILES |

C=CCSC(=O)C(=O)C1=CC=CC=C1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of S-allyl 2-oxo-2-phenylethanethioate typically involves the reaction of allyl thiol with 2-oxo-2-phenylethanoic acid under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a base or an acid, to facilitate the formation of the thioester bond. The reaction conditions, including temperature and solvent, can vary depending on the desired yield and purity of the product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of efficient catalysts and optimized reaction conditions is crucial to achieve high yields and cost-effectiveness. Additionally, purification steps such as distillation or recrystallization are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions: S-allyl 2-oxo-2-phenylethanethioate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thioester to the corresponding alcohol.

Substitution: The allyl group can undergo substitution reactions with nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

Substitution: Nucleophiles like amines or thiols can react with the allyl group under mild conditions.

Major Products Formed:

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohols.

Substitution: Allyl-substituted derivatives.

Scientific Research Applications

Chemistry: S-allyl 2-oxo-2-phenylethanethioate is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical transformations.

Medicine: Research is ongoing to explore the potential therapeutic applications of this compound, particularly in the development of new drugs targeting specific enzymes or pathways.

Industry: In the industrial sector, the compound is used in the synthesis of specialty chemicals and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of S-allyl 2-oxo-2-phenylethanethioate involves its interaction with specific molecular targets, such as enzymes or receptors. The thioester bond is susceptible to nucleophilic attack, leading to the formation of reactive intermediates that can modulate biological pathways. The allyl group also plays a role in the compound’s reactivity and interaction with molecular targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares S-allyl 2-oxo-2-phenylethanethioate with structurally or functionally related compounds, drawing on diverse sources for structural, functional, and biological contrasts.

S-Allyl Cysteine Ester-Caffeic Acid Amide Hybrids ()

These hybrids, such as compounds 6e , 9a–c , and 9e , combine S-allyl cysteine esters with caffeic acid amides. Key comparisons include:

- Structural Similarities : Both classes feature an S-allyl group, which may improve cellular uptake and stability.

- Functional Differences : The target compound is a thioester, while the hybrids are amides (RCONHR'), altering electronic properties and hydrogen-bonding capacity.

- Biological Activity: The hybrids exhibit potent anticancer activity against SW480 colon adenocarcinoma cells, with IC₅₀ values ranging from 0.11–0.18 mM and selectivity indices (SI) up to >90.91 . This suggests that S-allyl derivatives, including thioesters like the target compound, warrant exploration for similar anticancer mechanisms.

Phosphonothioate Derivatives (Evidences 2, 3, 6–8)

Examples include O-Ethyl S-2-diethylaminoethyl methylphosphonothioate (C₉H₂₂NO₂PS, ) and S-2-Dipropylaminoethyl methylphosphonothionofluoridate (C₉H₂₁FNOPS, ). Key distinctions:

- Structural Backbone: Phosphonothioates contain a phosphorus center (P=O or P=S) instead of the carbon-centered thioester in the target compound.

- Applications: Phosphonothioates are often associated with industrial or toxicological uses (e.g., pesticides, nerve agents) due to their reactivity with acetylcholinesterase . In contrast, the target compound’s thioester group is more likely to participate in metabolic pathways or enzyme inhibition.

Benzilic Acid (2-Hydroxy-2,2-Diphenylacetic Acid) ()

- Structural Features : Contains a diphenylhydroxyacetic acid framework (C₁₄H₁₂O₃) , sharing aromaticity with the target compound but lacking sulfur or allyl groups.

- Functionality : The hydroxyl and carboxylic acid groups enable metal chelation and solubility, contrasting with the thioester’s electrophilicity.

Quinazolinone Sulfanyl Derivatives ()

These compounds feature a sulfanyl (-S-) linker between quinazolinone and isoindole moieties. While sulfur-mediated bonding is shared, the heterocyclic cores and lack of allyl/ketone groups differentiate them from the target compound .

Comparative Data Table

*Inferred from IUPAC name.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.